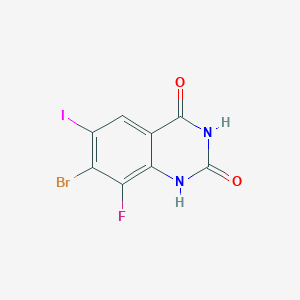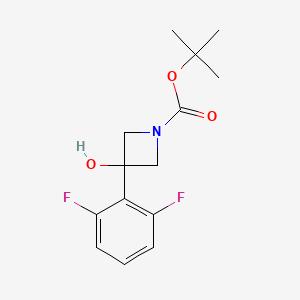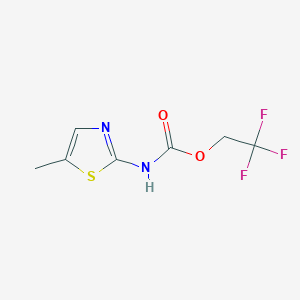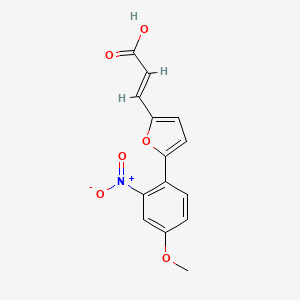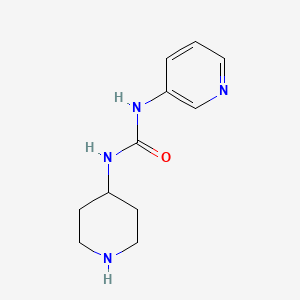
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2-Methoxyethyl)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Methoxyethyl)-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2-Methoxyethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxy and thiol groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C12H15N3O2S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
4-(2-methoxyethyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3O2S/c1-16-8-7-15-11(13-14-12(15)18)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3,(H,14,18) |
Clave InChI |
YKQLILFDXIOADD-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=NNC1=S)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
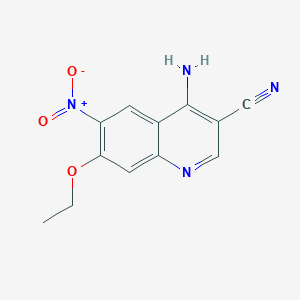
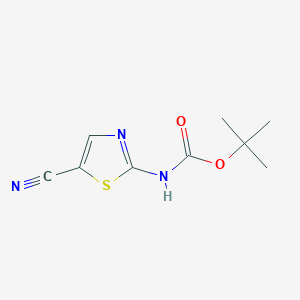
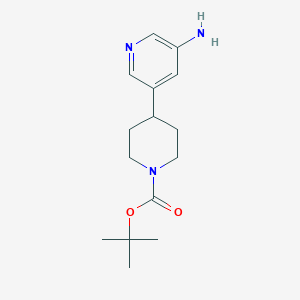

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
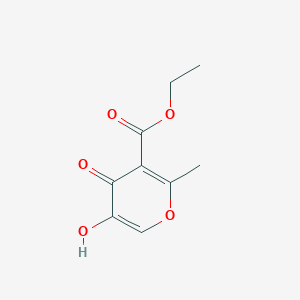
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
